![molecular formula C7H15IN2 B1652579 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide CAS No. 14968-74-2](/img/structure/B1652579.png)

1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

Descripción general

Descripción

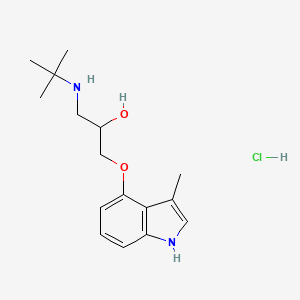

1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine or TEDA . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

The synthesis of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide involves the alkylation of DABCO . DABCO is also used as a building block for the preparation of 1,4-disubstituted piperazines .Molecular Structure Analysis

The molecular structure of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is similar to that of DABCO, but with one of the hydrogen atoms replaced by a methyl group .Chemical Reactions Analysis

DABCO is used as a catalyst for various reactions, such as the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, and Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .Physical And Chemical Properties Analysis

DABCO is a colorless, solid organic compound with a melting point of 156–160°C, a boiling point of 174–176°C, and a flash point of 62°C . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .Aplicaciones Científicas De Investigación

Crystal Structure and Properties

- Pressure-Induced Transformations : This compound, under high pressure, transforms into N-methyl-1,4-diazabicyclo[2.2.2]octanium iodide, exhibiting unique crystal structures and solvate formations. These transformations illustrate a preference for specific hydrogen bonds involving oxygen atoms under high pressure conditions (Olejniczak & Katrusiak, 2010).

Chemical Synthesis and Reactions

- Synthesis of Derivatives : The compound is used in the synthesis of various derivatives, such as 2-hydroxymethyl-1,4-diazabicyclo[2.2.2]octane, through reactions with methyl iodide and methyl esters (Shishkin & Vysochin, 1980).

- Ring-Opening Reactions : It serves as a starting material for synthesizing 1-alkyl-4-(2-phenoxyethyl)piperazines, involving nucleophilic ring-opening reactions (Maraš, Polanc, & Kočevar, 2012).

Material Science

- Phase Transition Materials : The compound is used in creating novel phase transition materials, demonstrating reversible phase transitions, essential for materials science applications (Chen & Xingxing, 2017).

Semiconductor and Photocurrent Properties

- Semiconductor Characteristics : It has been utilized in synthesizing iodobismuthates hybrids with semiconductor and photocurrent response properties, indicating its potential in electronics and photovoltaics (Zhang et al., 2018).

Catalysis in Organic Synthesis

- Catalyst in Organic Reactions : The compound has found applications as a catalyst in various organic transformations, demonstrating its versatility and effectiveness in chemical synthesis (Bita, 2010).

Green Chemistry

- Efficient Synthesis of Chemical Compounds : Its use in the synthesis of pyrano[2,3-d]pyrimidinone and pyrido[2,3-d]pyrimidine derivatives under green conditions highlights its role in sustainable and eco-friendly chemical processes (Jolodar, Shirini, & Seddighi, 2017).

Mecanismo De Acción

Safety and Hazards

DABCO is moderately toxic and should be handled in a fume hood, as it causes irritation upon contact with skin or eyes . Due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator .

Propiedades

IUPAC Name |

1-methyl-4-aza-1-azoniabicyclo[2.2.2]octane;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2.HI/c1-9-5-2-8(3-6-9)4-7-9;/h2-7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDLGBDMQXIVFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCN(CC1)CC2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439680 | |

| Record name | 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide | |

CAS RN |

14968-74-2 | |

| Record name | NSC159097 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1652501.png)

![(4S)-4-Hydroxy-3,5,5-trimethyl-4-[(1E,3E)-3-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]cyclohex-2-en-1-one](/img/structure/B1652507.png)

![2,2-Dimethyl-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-3-thiomorpholinone](/img/structure/B1652509.png)

![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-](/img/structure/B1652511.png)